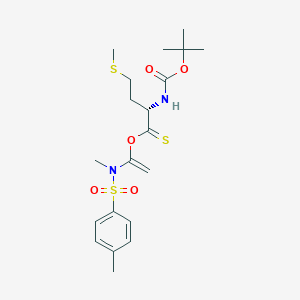
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 1,3-dioxane ring and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2,2-diethyl-1,3-propanediol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature for a specified duration.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzoic acid.
Reduction: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific use of the compound.
Comparaison Avec Des Composés Similaires
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with dimethyl substitution on the dioxane ring.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a dioxolane ring instead of a dioxane ring.
Uniqueness: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is unique due to the presence of both a 1,3-dioxane ring and a methoxyphenoxy group, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H18O5 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11-12,18H,2,9-10H2,1H3 |
Clé InChI |
ISPKJYVROBLARM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)

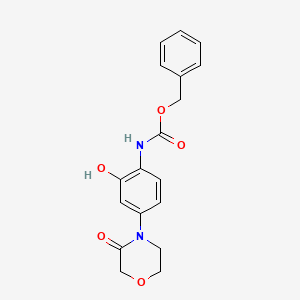
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
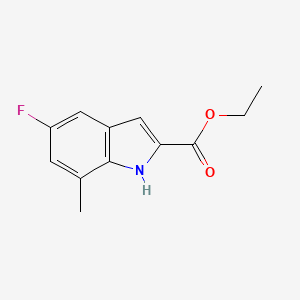
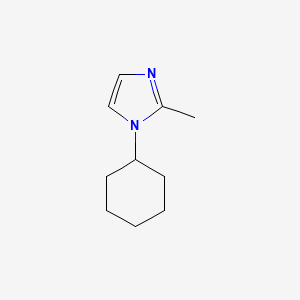
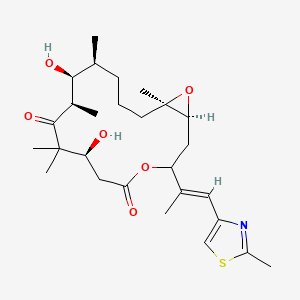
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
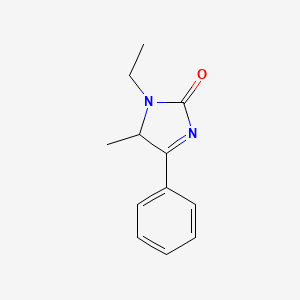
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

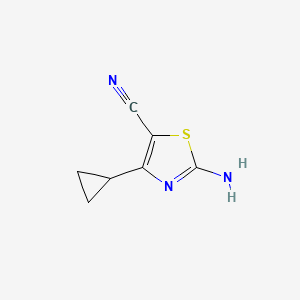
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
